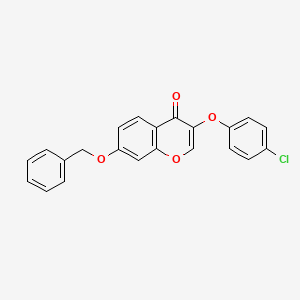
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one, also known as 4H-chromen-4-one, is a synthetic compound with a molecular formula of C24H17ClO4. It is a member of the coumarin family and is commonly used in scientific research for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. Moreover, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, it has been shown to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one is its versatility. It can be easily synthesized and modified to generate analogs with improved pharmacological properties. Moreover, it has a relatively low toxicity profile and can be used at high concentrations without causing significant adverse effects. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one. One of the main areas of interest is the development of more potent and selective analogs with improved pharmacological properties. Moreover, the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation. Additionally, the role of this compound in modulating the gut microbiome and its potential use as a prebiotic or probiotic agent is an emerging area of research.
Métodos De Síntesis
The synthesis of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one involves the condensation of 4-chlorophenol with benzaldehyde and malonic acid in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the desired compound. The synthesis method is relatively straightforward and has been optimized for high yields and purity.
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4/c23-16-6-8-17(9-7-16)27-21-14-26-20-12-18(10-11-19(20)22(21)24)25-13-15-4-2-1-3-5-15/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMYYWPJULBZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

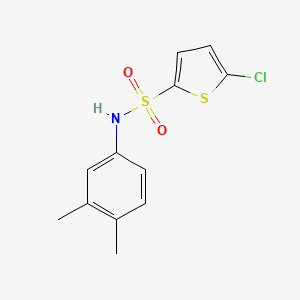
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)

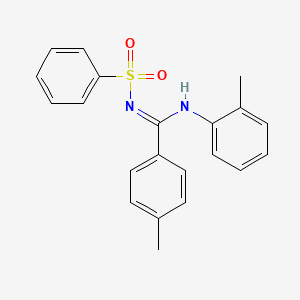

![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)

![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
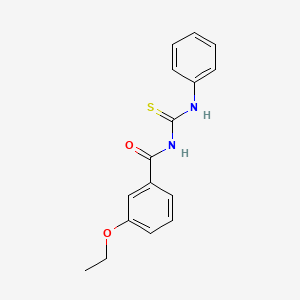
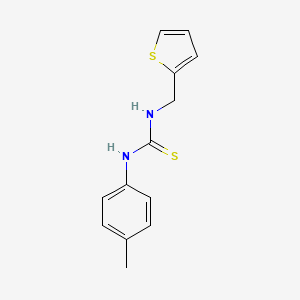
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
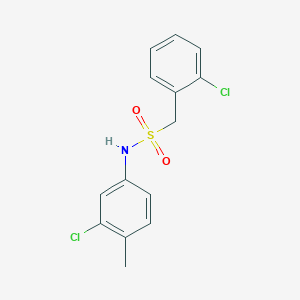

![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)